molecular formula C26H26N2O2 B2536670 4-[(2S)-1-(triphenylmethyl)aziridine-2-carbonyl]morpholine CAS No. 2151890-14-9

4-[(2S)-1-(triphenylmethyl)aziridine-2-carbonyl]morpholine

Cat. No.: B2536670
CAS No.: 2151890-14-9
M. Wt: 398.506
InChI Key: RGWGQEKDOACXID-ZZDYIDRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2S)-1-(Triphenylmethyl)aziridine-2-carbonyl]morpholine is a complex organic compound that features an aziridine ring, a morpholine ring, and a triphenylmethyl group. Aziridines are three-membered nitrogen-containing rings known for their high strain and reactivity, making them valuable intermediates in organic synthesis . The compound’s unique structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-1-(triphenylmethyl)aziridine-2-carbonyl]morpholine typically involves the formation of the aziridine ring followed by the introduction of the triphenylmethyl and morpholine groups. One common method involves the reaction of an aziridine precursor with triphenylmethyl chloride under basic conditions to form the triphenylmethyl aziridine intermediate. This intermediate is then reacted with morpholine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-1-(Triphenylmethyl)aziridine-2-carbonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with an amine can yield a secondary amine product, while oxidation can lead to the formation of an aziridine N-oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2S)-1-(Triphenylmethyl)aziridine-2-carbonyl]morpholine is unique due to the presence of the triphenylmethyl group, which provides steric hindrance and stability, and the morpholine ring, which offers additional functionalization possibilities. This combination of features makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c29-25(27-16-18-30-19-17-27)24-20-28(24)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24H,16-20H2/t24-,28?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWGQEKDOACXID-ZZDYIDRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)[C@@H]2CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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